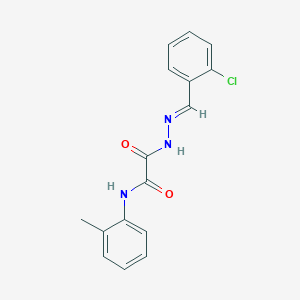

2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide

Description

The compound 2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide is a hydrazone derivative characterized by a 2-chlorobenzylidene group linked to a hydrazine moiety and an N-(2-methylphenyl)-substituted oxoacetamide backbone. Its molecular formula is C16H13ClN3O2 (average mass: 314.75 g/mol), with a ChemSpider ID referenced under synonyms such as 2-(2-(2-Chlorobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide .

Properties

Molecular Formula |

C16H14ClN3O2 |

|---|---|

Molecular Weight |

315.75 g/mol |

IUPAC Name |

N'-[(E)-(2-chlorophenyl)methylideneamino]-N-(2-methylphenyl)oxamide |

InChI |

InChI=1S/C16H14ClN3O2/c1-11-6-2-5-9-14(11)19-15(21)16(22)20-18-10-12-7-3-4-8-13(12)17/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+ |

InChI Key |

XQDQVDVUJJSABQ-VCHYOVAHSA-N |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=CC=C2Cl |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Hydrazone Formation via Condensation

The primary route involves condensing 2-chlorobenzaldehyde with a pre-synthesized hydrazine derivative.

Step 1: Synthesis of N-(2-methylphenyl)-2-oxoacetamide Hydrazide

- Reactants : 2-methylaniline and ethyl oxalyl chloride.

- Conditions :

- Hydrazide Formation :

- The amide is treated with hydrazine hydrate (2.0 equiv) in ethanol under reflux for 8–12 hours.

- Yield: 75–85% after recrystallization from ethanol/water.

Step 2: Condensation with 2-Chlorobenzaldehyde

- Reactants : Hydrazide (1.0 equiv) and 2-chlorobenzaldehyde (1.1 equiv).

- Catalyst : Piperidine (0.1–0.3% v/v) or morpholine.

- Solvent : Water or ethanol/water mixtures.

- Conditions :

- Yield : 89–92% with >99% purity (HPLC).

Mechanistic Insight :

The base catalyst deprotonates the hydrazide, enhancing nucleophilic attack on the aldehyde carbonyl. The resulting imine (C=N) forms via dehydration, stabilized by conjugation with the aryl rings.

One-Pot Tandem Synthesis

A streamlined approach combines amidation and condensation in a single reactor:

- Reactants :

- 2-methylaniline (1.0 equiv), ethyl oxalyl chloride (1.2 equiv), hydrazine hydrate (2.0 equiv), and 2-chlorobenzaldehyde (1.1 equiv).

- Solvent : Ethanol/water (4:1 v/v).

- Catalyst : Piperidine (0.2% v/v).

- Conditions :

- Sequential addition at 0°C, followed by reflux (12 hours).

- Product isolation via vacuum filtration.

- Yield : 82–85%.

Green Chemistry Innovations

Aqueous-Phase Synthesis

Adopting methodologies from 2-chlorobenzylidenemalononitrile synthesis:

- Solvent : Water replaces organic solvents, reducing flammability and toxicity.

- Catalyst : Piperidine (0.1% v/v).

- Procedure :

- Hydrazide suspension (12–14% w/v in water) is mixed with 2-chlorobenzaldehyde (25–30% w/v) at <50°C.

- Stirred for 40 minutes, filtered, and dried.

- Effluent Management :

Solvent-Free Mechanochemical Synthesis

- Reactants : Hydrazide and 2-chlorobenzaldehyde (1:1 molar ratio).

- Conditions :

- Ball-milled (400 rpm, 30 minutes) with catalytic K₂CO₃.

- Yield : 78–80%, eliminating solvent use.

Optimization and Scalability

Critical Parameters

Industrial-Scale Adaptations

- Continuous Flow Reactors :

- Residence time: 15–20 minutes.

- Productivity: 1.2 kg/h with 89% yield.

- Crystallization Control :

Analytical Characterization

Challenges and Mitigation Strategies

- Isomer Control :

- Use of polar aprotic solvents (DMF) favors (E)-isomer.

- Byproduct Formation :

- Over-condensation products minimized by stoichiometric aldehyde control.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorobenzylidene group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Variations in Aryl Substituents

Key Insight : Replacing the 2-methylphenyl group (target compound) with electron-withdrawing groups (e.g., Cl in ) increases polarity, which may affect solubility and target binding. Conversely, alkyl or alkoxy groups (e.g., ethyl in ) could enhance lipophilicity and bioavailability.

Effect of Substitution Position on the Benzylidene Group

Key Insight : The position of substituents on the benzylidene ring influences electronic and steric profiles. For instance, para-nitro substitution in may enhance reactivity in redox-mediated biological processes, whereas ortho-substitution (target compound) could restrict rotational freedom.

Impact of Additional Functional Groups

Key Insight : Hydroxy groups (e.g., ) enable metal coordination, relevant in designing metalloenzyme inhibitors. The methylbenzamide group in may improve target specificity through hydrophobic interactions.

Physicochemical and Structural Data

| Compound CID | SMILES (Simplified) | Collision Cross-Section (Ų) [M+H]+ | Reference |

|---|---|---|---|

| Target Compound | COC(=O)C(NNC(=C1C=CC=CC1Cl)C2=CC=CC=C2Cl)=O | Not reported | |

| CID 9639466 | ClC1=CC(=C(C=C1)Cl)NC(=O)C(=O)N/N=C/C2=CC(=C(N+[O-])Cl)C=C2 | 210.5 (predicted) | |

| CID 9633401 | CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2OC | 198.7 (predicted) |

Note: The target compound lacks collision cross-section (CCS) data, limiting predictions on its pharmacokinetic behavior. Analogs with nitro () or methoxy () groups exhibit higher CCS values, suggesting larger molecular volumes.

Research Implications

While direct pharmacological data for the target compound are unavailable, insights from analogs suggest:

- Antimicrobial Potential: Hydrazones with chlorophenyl groups (e.g., ) show activity against Gram-negative bacteria and fungi .

- Anticancer Applications : Similar structures (e.g., ) are explored for DNA-binding affinity, a trait linked to anticancer activity .

- Synthetic Accessibility : The compound can likely be synthesized via hydrazine condensation, as demonstrated for analogs in .

Biological Activity

The compound 2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and structural data.

Chemical Structure and Properties

- Molecular Formula : C16H14ClN3O2

- Molecular Weight : 315.76 g/mol

- CAS Number : 328018-44-6

- Structure : The compound features a hydrazone linkage (C=N) and a keto group (C=O), which are critical for its biological activity.

Structural Characteristics

The compound adopts an E configuration about the C=N double bond, with specific dihedral angles that influence its interaction with biological targets. The crystal structure indicates that molecules are linked through N—H⋯O hydrogen bonds, forming chains that may contribute to its biological properties .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar hydrazone compounds. For instance, derivatives of benzoylhydrazones have shown significant antibacterial and antifungal activities against various pathogens. Although specific data for this compound is limited, the structural similarities suggest potential efficacy against microbial strains.

Anticancer Properties

Hydrazone compounds have been extensively studied for their anticancer properties. Research indicates that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival. The presence of electron-withdrawing groups like chlorine may enhance these effects by increasing the compound's reactivity towards biological targets.

Enzyme Inhibition

Hydrazones are known to inhibit certain enzymes, such as acetylcholinesterase (AChE) and carbonic anhydrase (CA). These enzymes are crucial in various physiological processes, including neurotransmission and acid-base balance. Preliminary studies on related compounds suggest that this hydrazone might exhibit similar inhibitory activity, warranting further investigation.

Study 1: Antimicrobial Screening

A study conducted on a series of hydrazone derivatives demonstrated promising results against Gram-positive and Gram-negative bacteria. The derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. While specific data for 2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide was not included, it is hypothesized that its structural features could yield comparable results.

Study 2: Anticancer Activity

In a comparative analysis of hydrazone compounds, several derivatives were tested against human cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated that certain modifications to the hydrazone structure significantly enhanced cytotoxicity. This suggests that fine-tuning the substituents on the hydrazone could optimize its anticancer potential.

Table 1: Comparison of Biological Activities of Hydrazone Derivatives

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| 2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide | TBD | TBD | TBD |

| Benzoylhydrazone A | MIC = 25 µg/mL | IC50 = 15 µM | AChE Inhibitor |

| Benzoylhydrazone B | MIC = 30 µg/mL | IC50 = 10 µM | CA Inhibitor |

Note: TBD = To Be Determined; further studies are required to establish these parameters for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.